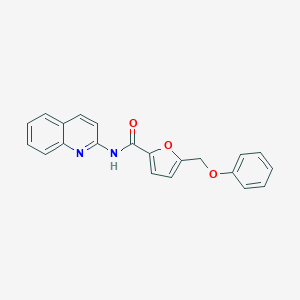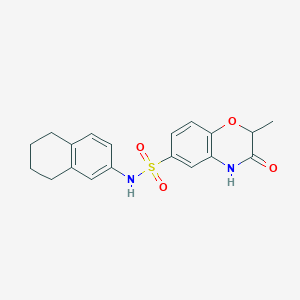
N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide, also known as DB-1, is a small molecule drug that has gained attention in recent years due to its potential applications in scientific research. DB-1 is a sulfonamide derivative that has been shown to have a variety of interesting properties, including anti-inflammatory and anti-cancer effects. In
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide as an anti-inflammatory agent. Studies have shown that N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide can inhibit the production of pro-inflammatory cytokines, which are involved in a variety of inflammatory diseases. N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide has also been shown to have anti-cancer effects, particularly in breast and prostate cancer cells.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of a specific enzyme called carbonic anhydrase. Carbonic anhydrase is involved in a variety of physiological processes, including the regulation of pH in cells. By inhibiting carbonic anhydrase, N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide may be able to disrupt these processes and lead to the observed anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels. This is an important property in cancer research, as tumors require a blood supply to grow and spread. N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide has also been shown to have antioxidant properties, which may be beneficial in a variety of disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide for lab experiments is its relatively simple synthesis method. This means that it can be easily produced in large quantities for use in experiments. Additionally, N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide has been shown to have relatively low toxicity, making it a safe option for use in cell culture and animal studies. However, one limitation of N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are a variety of potential future directions for research involving N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide. One area of interest is in its potential use as an anti-inflammatory agent in diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide may have potential applications in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Further research is also needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide and to identify potential new targets for its use.
Métodos De Síntesis
N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylamine with 3-fluorobenzenesulfonyl chloride. The resulting product is then purified through a series of chromatographic steps to yield the final compound. The synthesis of N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide is relatively straightforward and can be accomplished using standard laboratory techniques.
Propiedades
Nombre del producto |
N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide |
|---|---|
Fórmula molecular |
C14H14FNO2S |
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H14FNO2S/c1-10-6-7-11(2)14(8-10)16-19(17,18)13-5-3-4-12(15)9-13/h3-9,16H,1-2H3 |
Clave InChI |
JNONJNSDEIQYGE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC(=C2)F |
SMILES canónico |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid](/img/structure/B270584.png)
![5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B270586.png)
![2'-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5'-[1,3]dioxane)](/img/structure/B270587.png)
![3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone](/img/structure/B270589.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270590.png)
![6-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B270593.png)
![6-{[4-(1,3-Benzothiazol-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270594.png)
![6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270595.png)
![N-(2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazin-10-yl)acetamide](/img/structure/B270596.png)
![2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone](/img/structure/B270598.png)

![N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide](/img/structure/B270600.png)

